molecular formula C16H20ClN3O5 B2828166 Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate CAS No. 927608-11-5

Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate

Cat. No.: B2828166
CAS No.: 927608-11-5
M. Wt: 369.8
InChI Key: TUYKLKQDGWYLOO-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate is a complex organic compound with the molecular formula C16H20ClN3O5 It is characterized by the presence of a piperazine ring substituted with a tert-butyl group and a 2-chloro-4-nitrobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with 2-chloro-4-nitrobenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the acylation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-grade reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products

    Substitution: Products depend on the nucleophile used (e.g., amine derivatives, thiol derivatives).

    Reduction: 2-amino-4-chlorobenzoyl derivatives.

    Hydrolysis: Corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development studies.

    Medicine: Explored for its potential therapeutic applications, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate is unique due to the presence of both a chloro and a nitro group on the benzoyl moiety. This dual substitution pattern imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 4-(2-chloro-4-nitrobenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O5/c1-16(2,3)25-15(22)19-8-6-18(7-9-19)14(21)12-5-4-11(20(23)24)10-13(12)17/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYKLKQDGWYLOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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